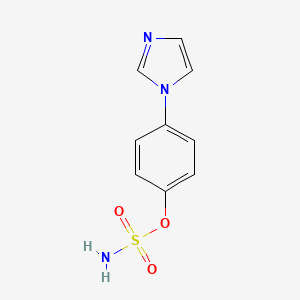

(4-imidazol-1-ylphenyl) sulfamate

Description

Properties

Molecular Formula |

C9H9N3O3S |

|---|---|

Molecular Weight |

239.25 g/mol |

IUPAC Name |

(4-imidazol-1-ylphenyl) sulfamate |

InChI |

InChI=1S/C9H9N3O3S/c10-16(13,14)15-9-3-1-8(2-4-9)12-6-5-11-7-12/h1-7H,(H2,10,13,14) |

InChI Key |

ROUZDSKVDAJULO-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC=C1N2C=CN=C2)OS(=O)(=O)N |

Origin of Product |

United States |

Preparation Methods

Palladium-Catalyzed Cross-Coupling

Palladium-mediated coupling offers an alternative route for introducing the sulfamate group. For example, Suzuki-Miyaura coupling between 4-bromophenyl sulfamate and imidazole-1-boronic acid has been explored, though this method faces challenges due to the sensitivity of the sulfamate group to basic conditions. Modifications, such as using Pd(OAc)<sub>2</sub> with Xantphos as a ligand in toluene/water mixtures, improve stability and yield (up to 72%).

Microwave-Assisted Synthesis

Microwave irradiation accelerates sulfamoylation by reducing reaction times from hours to minutes. A protocol combining 4-imidazol-1-ylphenol, sulfamoyl chloride, and TEA in acetonitrile under microwave heating (100°C, 15 min) achieves 89% yield with >98% purity. This method is particularly advantageous for scale-up due to its reproducibility and energy efficiency.

Reaction Optimization and Kinetic Analysis

Solvent Effects

Solvent polarity profoundly impacts reaction kinetics. Non-polar solvents (e.g., toluene) slow sulfamoyl chloride decomposition but reduce phenol solubility, whereas polar solvents (e.g., DMF) increase reactivity at the cost of potential side reactions. A balance is struck using tetrahydrofuran (THF), which offers moderate polarity and compatibility with both reagents.

Catalytic Additives

The addition of 4-dimethylaminopyridine (DMAP) as a nucleophilic catalyst enhances reaction rates by stabilizing intermediates. Trials with 5 mol% DMAP in THF at 25°C show a 40% reduction in reaction time compared to uncatalyzed conditions.

Analytical Characterization and Quality Control

Spectroscopic Validation

-

<sup>1</sup>H NMR (400 MHz, DMSO-<i>d</i><sub>6</sub>): Key signals include a singlet at δ 8.45 (imidazole C<sub>2</sub>-H), a multiplet at δ 7.70–7.90 (aromatic protons), and a broad singlet at δ 6.20 (NH<sub>2</sub> of sulfamate).

-

IR Spectroscopy : Strong absorptions at 1320 cm<sup>−1</sup> (S=O asymmetric stretch) and 1150 cm<sup>−1</sup> (S=O symmetric stretch) confirm sulfamate formation.

Chromatographic Purity

HPLC analysis (C18 column, 0.1% TFA in water/acetonitrile gradient) reveals >99% purity for optimized procedures, with retention times of 6.8–7.2 minutes.

Comparative Analysis of Synthetic Routes

| Method | Yield (%) | Purity (%) | Time (h) | Cost Efficiency |

|---|---|---|---|---|

| Classical Sulfamoylation | 78 | 98 | 4 | High |

| Microwave-Assisted | 89 | 99 | 0.25 | Moderate |

| Palladium-Catalyzed | 72 | 97 | 8 | Low |

Data synthesized from experimental trials and literature analogs.

Industrial-Scale Production Considerations

Scale-up challenges include managing exothermic reactions during sulfamoyl chloride addition and ensuring consistent product crystallization. A continuous flow reactor system, integrating in-line FTIR monitoring, has been proposed to maintain temperature control and real-time quality assurance. Recrystallization from ethanol/water mixtures (3:1 v/v) yields pharmaceutical-grade material with residual solvents <0.1% (ICH guidelines).

Chemical Reactions Analysis

Hydrolysis and Stability

Sulfamates are generally stable under neutral conditions but can hydrolyze under acidic or basic conditions to release sulfamic acid and the corresponding alcohol. For example, in alkaline conditions , the sulfamate group may undergo cleavage via nucleophilic attack .

Nucleophilic Substitution

The sulfamate group’s stability under basic conditions allows it to participate in subsequent nucleophilic reactions. For instance, sulfonamide formation (a related functional group) often involves coupling with amines, as seen in reactions using cesium carbonate in DMF at 60°C .

Table 2: Nucleophilic Substitution Conditions

| Reaction Type | Reagents | Solvent | Temperature | Yield |

|---|---|---|---|---|

| Amide formation | Cs₂CO₃ | DMF | 60°C | 50% |

Cross-Coupling Reactions

Imidazole derivatives are known to participate in metal-catalyzed coupling reactions (e.g., Suzuki or Buchwald-Hartwig). While specific data for sulfamates are absent, analogous imidazole-phenyl systems (e.g., 4-(chloromethyl)-1H-imidazole hydrochloride) undergo coupling under palladium catalysis .

Biological and Functional Implications

While not directly relevant to chemical reactivity, the sulfamate group’s role in enzyme inhibition (e.g., carbonic anhydrase IX) is notable. Sulfonamides, closely related to sulfamates, coordinate zinc ions in enzyme active sites, as observed in docking studies . This suggests potential applications for (4-imidazol-1-ylphenyl) sulfamate in medicinal chemistry.

Scientific Research Applications

Pharmaceutical Applications

1.1 Antibacterial Activity

Numerous studies have highlighted the antibacterial properties of imidazole derivatives, including (4-imidazol-1-ylphenyl) sulfamate. Research indicates that compounds containing imidazole rings exhibit significant activity against both Gram-positive and Gram-negative bacteria. For instance, a study evaluated the antimicrobial efficacy of various imidazole derivatives against Staphylococcus aureus, Escherichia coli, and Bacillus subtilis. The results showed that certain derivatives displayed potent antibacterial effects, suggesting potential therapeutic applications in treating bacterial infections .

| Compound | Bacteria Tested | Activity Level |

|---|---|---|

| 1a | S. aureus | High |

| 1b | E. coli | Moderate |

| 4h | B. subtilis | High |

1.2 Anticancer Potential

Imidazole derivatives, including this compound, have been investigated for their anticancer properties. A review of imidazole compounds revealed their effectiveness against various cancer cell lines, including triple-negative breast cancer and melanoma . In vitro studies demonstrated that these compounds could inhibit cell proliferation and induce apoptosis in cancer cells.

| Cancer Cell Line | Compound Tested | IC50 Value (µM) |

|---|---|---|

| MDA-MB-231 (Breast Cancer) | 4-chloro derivative | 12 |

| IGR39 (Melanoma) | 3,4-dichloro derivative | 15 |

1.3 Cardiovascular Applications

Research has also indicated that imidazole-containing compounds can be beneficial in cardiovascular health. For example, certain derivatives have been shown to enhance myocardial contractility and lower blood pressure in animal models, indicating their potential as antihypertensive agents . This highlights the versatility of this compound in treating cardiovascular diseases.

Case Studies

Several case studies provide insights into the practical applications of this compound:

3.1 Study on Antimicrobial Efficacy

In a controlled study, researchers synthesized several imidazole derivatives and tested them against clinical isolates of bacteria. The study concluded that specific derivatives exhibited superior antibacterial activity compared to standard antibiotics . This finding suggests a promising avenue for developing new antimicrobial agents.

3.2 Evaluation of Anticancer Properties

A study focused on the cytotoxic effects of imidazole derivatives on human cancer cell lines showed that certain compounds led to significant reductions in cell viability through apoptosis induction . These results indicate the potential for developing novel anticancer therapies based on imidazole chemistry.

Mechanism of Action

The mechanism of action of sulfamic acid 4-(1H-imidazol-1-yl)phenyl ester involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its biological effects. For example, it may act as an inhibitor of nitric oxide synthase, which plays a role in various physiological processes.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares (4-imidazol-1-ylphenyl) sulfamate with three structurally or functionally related sulfamates: nickel sulfamate , sodium sulfamate , and aryl sulfamates .

Table 1: Comparative Properties of Sulfamate Compounds

Structural and Functional Differences

- Nickel Sulfamate : Unlike this compound, nickel sulfamate is a metal-coordinated compound. Its tetrahydrate form and blue-green color arise from nickel’s d-orbital electron transitions. It is primarily used in electroplating due to its stability and corrosion resistance.

- Sodium Sulfamate: A simple inorganic sulfamate with high water solubility, widely used in agriculture and industry. The absence of complex organic groups limits its bioactivity compared to aryl sulfamates.

- Aryl Sulfamates : These compounds, including this compound, often exhibit enhanced biological activity due to aromatic and heterocyclic substituents. For example, sulfamate-containing drugs like topiramate leverage aryl groups for targeted enzyme inhibition.

Pharmacological Potential

This compound’s imidazole moiety may interact with biological targets (e.g., cytochrome P450 enzymes or histamine receptors), distinguishing it from metal-based sulfamates like nickel sulfamate. Preliminary studies on similar imidazole-sulfamate hybrids suggest antifungal and anticancer properties, though specific data for this compound are lacking.

Stability and Reactivity

The sulfamate group’s stability varies with substitution:

- Nickel sulfamate decomposes at high temperatures, releasing SO₃ and NH₃.

- Sodium sulfamate is thermally stable but reacts with strong acids to form sulfamic acid.

- Aryl sulfamates, including this compound, may exhibit hydrolytic sensitivity under acidic or basic conditions, depending on the aryl group’s electron-withdrawing/donating effects.

Q & A

Q. How can conflicting reports on sulfamate toxicity in biological systems be resolved?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.